4-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzene-1-sulfonamide
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Overview
Description
4-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
- Novel derivatives of benzenesulfonamide, including the specified compound, have been synthesized and evaluated for multiple bioactivities such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds show promise due to their multifunctional therapeutic potentials and low gastric toxicity compared to controls like celecoxib (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Activity
- Research has focused on the antimicrobial and antifungal evaluation of new pyrazoline and pyrazole derivatives containing benzenesulfonamide moiety. These compounds have shown good activity against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (El-Sayed et al., 2020).
Anticancer Activity
- Some synthesized derivatives, especially those containing the pyrazole moiety, have exhibited significant antitumor activity, outperforming reference drugs like doxorubicin in certain cases. This suggests a potential pathway for the development of new anticancer therapies (Alqasoumi et al., 2009).
Herbicidal Activity
- Derivatives of the compound have been investigated for herbicidal activity, showing promising results in controlling dicotyledonous weed species. This application suggests potential agricultural benefits in addition to medical uses (Eussen et al., 1990).
Enzyme Inhibition
- The compound and its derivatives have been studied for their inhibition effects on carbonic anhydrase I and II, showing potential for therapeutic applications in conditions where inhibition of these enzymes is beneficial (Gul et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
These interactions could potentially induce conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interfere with a wide range of biochemical pathways.
Properties
IUPAC Name |
4-acetyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13(21)14-5-7-17(8-6-14)25(22,23)19-15-10-18-20(11-15)12-16-4-2-3-9-24-16/h5-8,10-11,16,19H,2-4,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIDDJUQKITMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.